molecular formula C12H8BrF2NO2S B1394848 Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate CAS No. 1188123-06-9

Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate

Cat. No. B1394848
CAS RN: 1188123-06-9
M. Wt: 348.16 g/mol
InChI Key: SLSWPHIDZMRDBP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C12H8BrF2NO2S . It has an average mass of 348.163 Da and a mono-isotopic mass of 346.942719 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazoles have been used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The synthesized compounds were characterized by FTIR and NMR (1H and 13C) .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate consists of 12 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Medicinal Chemistry

Thiazole derivatives, including Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate, are known for their therapeutic roles. They serve as starting materials for synthesizing heterocyclic analogues with potential as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Agriculture

In agriculture, compounds with a thiazole ring can be used to develop antimicrobial agents that protect crops from bacterial and fungal infections. Their potential in creating fungicides and biocides is significant .

Material Science

The thiazole compound’s structural properties make it useful in material science, particularly in the synthesis of new materials with specific desired properties, such as increased strength or chemical resistance .

Environmental Science

Thiazole derivatives are explored for their role in environmental science, especially in the development of chemicals that can help in pollution control and environmental remediation processes .

Chemical Synthesis

Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate is used in chemical synthesis as an intermediate. It can participate in various chemical reactions to produce a wide range of chemical products.

Biochemistry

In biochemistry, thiazole compounds are part of the study of enzyme inhibition, receptor binding, and signal transduction pathways. They are crucial in understanding the biochemical processes and developing biochemical assays .

Antioxidant Research

Research into antioxidants for pharmaceutical applications often involves thiazole derivatives due to their potential in scavenging free radicals and protecting the body from oxidative stress .

Drug Design and Development

The compound’s ability to bind with various enzymes and receptors makes it a valuable tool in drug design and development, aiding in the creation of drugs with specific target interactions .

Mechanism of Action

Target of Action

It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . The compound’s interaction with its targets could result in changes at the molecular level, which could then lead to the observed biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities . Therefore, the effects of this compound’s action could potentially be diverse, depending on the specific targets and pathways it interacts with.

properties

IUPAC Name

ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c1-2-18-11(17)10-9(16-12(13)19-10)6-3-7(14)5-8(15)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSWPHIDZMRDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694657
Record name Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate

CAS RN

1188123-06-9
Record name Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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